
(S)-3,4-diamino-4-oxobutanoic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3,4-diamino-4-oxobutanoic acid hydrate is a compound of interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,4-diamino-4-oxobutanoic acid hydrate typically involves multi-step organic reactions. One common method includes the protection of amino groups, followed by selective oxidation and subsequent deprotection. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. These reactors allow precise control over reaction conditions such as temperature, pressure, and pH, ensuring high yield and purity of the final product. The use of continuous flow systems can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3,4-diamino-4-oxobutanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce hydroxy acids.
Wissenschaftliche Forschungsanwendungen
(S)-3,4-diamino-4-oxobutanoic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which (S)-3,4-diamino-4-oxobutanoic acid hydrate exerts its effects involves its interaction with specific molecular targets. The amino and oxo groups allow it to form hydrogen bonds and interact with enzymes, influencing various biochemical pathways. These interactions can modulate enzyme activity, affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-diaminobutanoic acid: Lacks the oxo group, resulting in different reactivity.
4-oxobutanoic acid: Lacks amino groups, affecting its biological activity.
3-amino-4-oxobutanoic acid: Contains only one amino group, altering its chemical properties.
Uniqueness
(S)-3,4-diamino-4-oxobutanoic acid hydrate is unique due to the presence of both amino and oxo groups, which confer distinct reactivity and potential for diverse applications. Its stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.
Eigenschaften
Molekularformel |
C4H10N2O4 |
|---|---|
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
(3S)-3,4-diamino-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(6)9)1-3(7)8;/h2H,1,5H2,(H2,6,9)(H,7,8);1H2/t2-;/m0./s1 |
InChI-Schlüssel |
UWVJGYZQWDOHJU-DKWTVANSSA-N |
Isomerische SMILES |
C([C@@H](C(=O)N)N)C(=O)O.O |
Kanonische SMILES |
C(C(C(=O)N)N)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


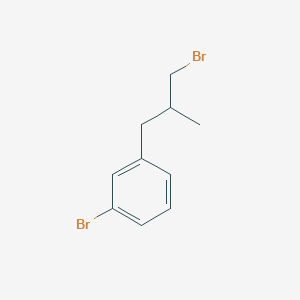
![1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
amine](/img/structure/B13196278.png)
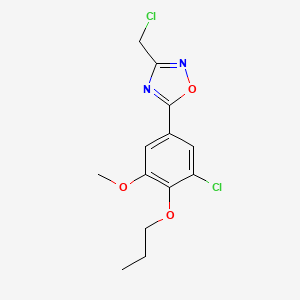
![1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one](/img/structure/B13196287.png)
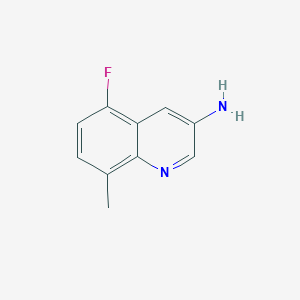

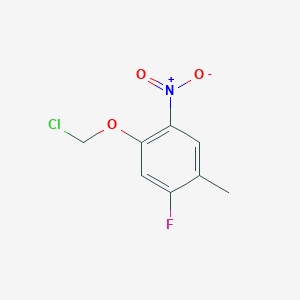
![7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13196313.png)
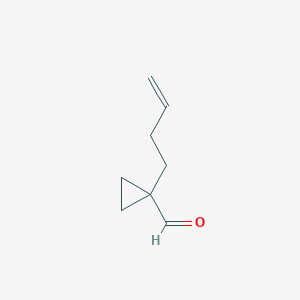
![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)

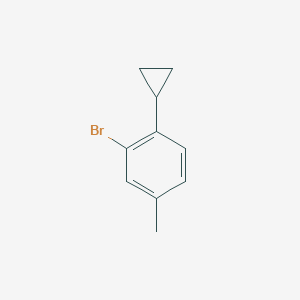
![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)
